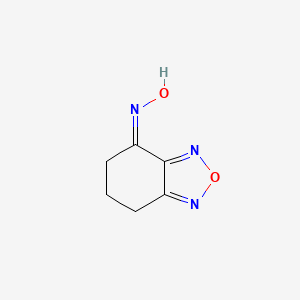

6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-(6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h10H,1-3H2/b7-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQCYPOGJHSLHA-DAXSKMNVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NON=C2C(=NO)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=NON=C2/C(=N\O)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,7 Dihydro 5h 2,1,3 Benzoxadiazol 4 One Oxime and Its Derivatives

Foundational Synthetic Routes to the 2,1,3-Benzoxadiazole Core

The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a crucial structural motif, and its synthesis has been approached through various cyclization strategies.

Cyclization Reactions for Benzoxadiazole Ring Formation

A common and effective method for the formation of the 2,1,3-benzoxadiazole ring involves the cyclization of ortho-substituted nitroaromatic compounds. For instance, the intramolecular cyclization of 2-nitroanilines can be induced to form the corresponding 2,1,3-benzoxadiazole 1-oxide (benzofuroxan). This intermediate can then be deoxygenated to yield the desired 2,1,3-benzoxadiazole. This deoxygenation is often achieved using trivalent phosphorus compounds, such as triphenylphosphine (B44618).

Another approach involves the reaction of o-benzoquinone dioxime with an oxidizing agent. This method provides a direct route to the benzoxadiazole ring system. The choice of starting materials and reaction conditions can be tailored to introduce various substituents onto the aromatic ring, allowing for the synthesis of a diverse range of derivatives.

Precursor Chemistry: Synthesis of Substituted Cyclohexanones and Related Ring Systems

These diones serve as versatile building blocks. For instance, the reaction of 1,2-cyclohexanedione (B122817) dioxime can lead to the formation of the tetrahydrobenzoxadiazole ring system. The synthesis of 1,2-cyclohexanedione dioxime itself can be achieved by the oximation of 1,2-cyclohexanedione using hydroxylamine (B1172632).

Targeted Synthesis of the 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one Scaffold

With the foundational chemistry of the benzoxadiazole core and cyclohexanone (B45756) precursors established, the focus shifts to the specific construction of the 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one scaffold.

Strategies for Introducing the Dihydro-Ketone Moiety

A key strategy for the synthesis of the target scaffold involves starting with a pre-formed cyclohexanedione derivative and subsequently constructing the benzoxadiazole ring. For example, the reaction of 2,6-diisonitrosocyclohexanone has been reported as a starting point for the synthesis of dihydro derivatives of benzodifurazan, benzodifuroxan, and benzofurazanofuroxan, highlighting the utility of nitrosated cyclohexanones in forming the fused heterocyclic system.

Alternatively, functionalized cyclohexanones, such as 4-hydroxycyclohexanone, can be utilized as precursors. These can be subjected to reactions that build the benzoxadiazole ring, with the existing functional groups on the cyclohexane (B81311) ring being converted to the desired ketone at a later stage.

Ring-Closing and Annulation Approaches

The formation of the bicyclic 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one system can be viewed as an annulation process where the oxadiazole ring is fused onto the cyclohexanone ring. This is often achieved through a cyclocondensation reaction. A plausible synthetic route involves the reaction of a 1,2-diamino- or a 1-amino-2-hydroxy-cyclohexene derivative with appropriate reagents to form the oxadiazole ring.

Oxime Formation Reactions on the 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one Framework

The final step in the synthesis of the title compound is the conversion of the ketone functionality in the 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one scaffold to an oxime. This is a standard chemical transformation in organic synthesis.

Standard Oximation Procedures

The conversion of the precursor ketone, 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one, into its corresponding oxime is typically achieved through standard oximation procedures. This reaction involves the condensation of the ketone with hydroxylamine or one of its salts, such as hydroxylamine hydrochloride. The reaction is generally carried out in a suitable solvent, often an alcohol like ethanol (B145695), and may be facilitated by the presence of a base to neutralize the acid released if a hydroxylamine salt is used.

The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to yield the oxime. Common bases used for this purpose include sodium acetate (B1210297), pyridine (B92270), or potassium hydroxide. uv.mx The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). nih.gov Upon completion, the product is typically isolated by filtration or extraction and purified by recrystallization. semanticscholar.org

Stereoselective Oxime Synthesis (E/Z Isomerism)

The formation of an oxime from a non-symmetrical ketone like 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one can result in a mixture of two geometric isomers, designated as (E) and (Z). This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N). The orientation of the hydroxyl (-OH) group relative to other substituents on the C=N bond determines the specific isomer.

The stereoselectivity of the oximation reaction can be influenced by several factors, including the reaction conditions. The pH of the reaction medium is a critical parameter; oximation is generally faster under slightly acidic conditions. The ratio of (E) to (Z) isomers can sometimes be controlled by kinetic or thermodynamic factors. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for the characterization and assignment of the (E/Z) configuration of the resulting oxime isomers. uv.mxdntb.gov.ua

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime. Key parameters that are often varied include the choice of solvent, temperature, reaction time, and the molar ratio of reactants. A systematic study of these variables allows for the development of an efficient and reproducible synthetic protocol. For instance, while some oximations proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield. uv.mx The selection of the base and its stoichiometry can also significantly impact the outcome of the reaction.

Table 1: Hypothetical Optimization of Oximation Reaction Conditions This table is illustrative and based on general optimization principles.

| Entry | Solvent | Temperature (°C) | Base (equivalents) | Time (h) | Yield (%) |

| 1 | Ethanol | 25 (RT) | NaOAc (1.5) | 24 | 65 |

| 2 | Ethanol | 78 (Reflux) | NaOAc (1.5) | 6 | 85 |

| 3 | Methanol | 65 (Reflux) | Pyridine (2.0) | 8 | 82 |

| 4 | Dioxane | 100 | KOH (1.2) | 4 | 91 |

Synthetic Pathways to Functionalized this compound Derivatives

Further functionalization of the parent oxime allows for the creation of a diverse library of derivatives for various research applications.

Regioselective Functionalization of the Benzoxadiazole Ring

Introducing substituents onto the aromatic portion of the benzoxadiazole ring requires regioselective synthetic methods. The electron-withdrawing nature of the oxadiazole ring deactivates the aromatic system towards electrophilic aromatic substitution. However, reactions such as nitration or halogenation can be achieved under specific, often harsh, conditions. frontiersin.org

More versatile and controlled functionalization can be achieved through modern techniques like directed ortho-metalation followed by quenching with an electrophile, or through transition-metal-catalyzed C-H activation/functionalization. nih.gov For instance, Ir-catalyzed C-H borylation has been used to introduce boryl groups onto related benzothiadiazole systems, which can then be converted into a wide range of other functional groups through subsequent cross-coupling reactions. nih.gov The directing effects of the existing substituents on the ring would play a crucial role in determining the position of the new functional group.

Derivatization at the Oxime Hydroxyl Group (e.g., O-substituted oximes)

The hydroxyl group of the oxime is a convenient handle for further derivatization, leading to the synthesis of O-substituted oximes, also known as oxime ethers and esters.

O-Alkylation: Oxime ethers can be prepared by reacting the parent oxime with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). uv.mx

O-Acylation: Oxime esters are synthesized by treating the oxime with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base, often pyridine or triethylamine. nih.gov

These modifications can significantly alter the chemical and physical properties of the molecule.

Table 2: Examples of O-Substituted Oxime Derivatives

| Derivative Type | Reagent Example | Product Structure (Generic R-group) |

| O-Alkyl Oxime (Ether) | Methyl Iodide (CH3I) | N-O-CH3 |

| O-Acyl Oxime (Ester) | Acetyl Chloride (CH3COCl) | N-O-C(=O)CH3 |

| O-Benzyl Oxime (Ether) | Benzyl Bromide (BnBr) | N-O-CH2Ph |

Introduction of Pendant Groups for Specific Research Purposes

The introduction of specific pendant groups onto the this compound scaffold is driven by the desired application of the final compound. These pendant groups are typically added using the functionalization strategies described previously (2.4.1 and 2.4.2).

For example, in medicinal chemistry research, various alkyl or aryl groups might be introduced to probe structure-activity relationships. In materials science, π-conjugated systems could be attached to the benzoxadiazole ring to create novel fluorophores or organic electronic materials. frontiersin.orgresearchgate.net The synthesis may also involve introducing solubilizing groups, such as long alkyl chains or polyethylene (B3416737) glycol (PEG) units, to improve handling and bioavailability in biological assays. The choice of synthetic pathway is therefore tailored to the specific research goal, demonstrating the versatility of this heterocyclic core.

Advanced Structural Elucidation and Spectroscopic Characterization of 6,7 Dihydro 5h 2,1,3 Benzoxadiazol 4 One Oxime

High-Resolution Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Comprehensive Structural Assignment

No published ¹H, ¹³C, or ¹⁵N NMR data for 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime could be located. This analysis is crucial for determining the precise chemical environment of each atom in the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Experimental IR and Raman spectra for this compound are not available. This data would be used to identify characteristic vibrational modes of the functional groups present, such as the O-H of the oxime, the C=N bond, and the N-O bond of the benzoxadiazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

There is no reported UV-Vis absorption data for this compound. Such data would provide insight into the electronic transitions (e.g., π → π* and n → π*) and the extent of conjugation within the molecule's chromophore. researchgate.netresearchgate.netnih.govnih.govnih.gov

Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) data, which would confirm the elemental composition through exact mass determination and reveal structural information via fragmentation patterns, has not been published for this compound. nih.govmdpi.commdpi.com

X-ray Crystallography for Solid-State Structural Confirmation

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A single-crystal X-ray diffraction study of this compound has not been reported. nih.govnih.govnih.gov Consequently, precise data on its solid-state conformation, including bond lengths, bond angles, and torsion angles, is unavailable.

Analysis of Intermolecular Interactions and Crystal Packing

Detailed crystallographic data for this compound, which would be necessary for a comprehensive analysis of its intermolecular interactions and crystal packing, has not been reported in the scientific literature. Studies on other benzoxadiazole derivatives have utilized techniques such as Hirshfeld surface analysis to investigate non-covalent interactions, including π-π stacking, π-hole interactions, and the influence of various functional groups on the crystal structure. researchgate.netproquest.com These analyses provide insights into how molecules arrange themselves in the solid state, which can influence their physical and chemical properties. However, without experimental single-crystal X-ray diffraction data for the title compound, a specific discussion of its molecular arrangement and the dominant intermolecular forces remains speculative.

Advanced Chiroptical Studies

Chiroptical studies are pertinent only to chiral molecules, i.e., those that are non-superimposable on their mirror images. The parent molecule, this compound, is not inherently chiral. Chiroptical properties would only be relevant for chiral derivatives of this compound.

Circular Dichroism (CD) Spectroscopy

No studies reporting the Circular Dichroism (CD) spectroscopy of chiral derivatives of this compound were found. CD spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. For related heterocyclic systems, such as chiral benzimidazole (B57391) C-nucleoside analogs, CD spectroscopy has been successfully employed to determine their anomeric configurations. nih.gov

Optical Rotatory Dispersion (ORD)

There is no available literature on the Optical Rotatory Dispersion (ORD) of any chiral derivatives of this compound. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength and provides valuable information about the three-dimensional structure of chiral compounds. wikipedia.org

Reactivity and Reaction Mechanisms of 6,7 Dihydro 5h 2,1,3 Benzoxadiazol 4 One Oxime

Reactions Involving the Oxime Functional Group

The oxime functional group is the primary site of reactivity in 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime, participating in a variety of transformations including rearrangements, exchange reactions, redox processes, and cycloadditions.

Beckmann Rearrangement and its Mechanistic Implications

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide or lactam. masterorganicchemistry.comwikipedia.org For this compound, a cyclic ketoxime, this rearrangement would result in the formation of a seven-membered lactam. The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, such as sulfuric acid or polyphosphoric acid, converting it into a good leaving group (water). masterorganicchemistry.comwikipedia.orgresearchgate.net

The key step of the mechanism involves a concerted 1,2-alkyl shift, where the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, simultaneous with the cleavage of the N-O bond. wikipedia.orgorganic-chemistry.org This migration avoids the formation of an unstable free nitrene. The resulting nitrilium ion is then attacked by water, which, after tautomerization, yields the final lactam product. masterorganicchemistry.comyoutube.com

The stereospecificity of the Beckmann rearrangement is a crucial mechanistic implication; the migrating group is always the one positioned trans (anti) to the hydroxyl group of the oxime. organic-chemistry.org The reaction can also be promoted by other reagents besides strong acids, including tosyl chloride, thionyl chloride, and cyanuric chloride, which work by converting the hydroxyl into a better leaving group. wikipedia.org Modern approaches have also explored photocatalytic methods, using Vilsmeier-Haack type reagents generated in situ, and sustainable mechanochemical procedures to drive the rearrangement under milder conditions. nih.govunica.it

Table 1: Catalysts and Reagents for Beckmann Rearrangement

| Catalyst/Reagent | Role | Reference |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Strong acid catalyst; protonates the hydroxyl group. | wikipedia.orgresearchgate.net |

| Polyphosphoric Acid (PPA) | Strong acid catalyst. | wikipedia.org |

| Thionyl Chloride (SOCl₂) | Converts hydroxyl group into a better leaving group. | wikipedia.org |

| p-Toluenesulfonyl chloride (TsCl) | Converts hydroxyl group into a tosylate, a good leaving group. | wikipedia.org |

| Cyanuric chloride | Activates the hydroxyl group via nucleophilic aromatic substitution. | wikipedia.org |

Imine Exchange Reactions and Dynamic Covalent Chemistry

The carbon-nitrogen double bond of the oxime can undergo exchange reactions, a process central to the field of dynamic covalent chemistry (DCC). nih.gov DCC involves the formation of reversible covalent bonds, allowing molecular systems to adapt and reconfigure under thermodynamic control. nih.gov Oxime formation and exchange are typically reversible under acidic conditions. nih.gov

The dynamic nature of the oxime linkage can be switched "ON" or "OFF" by tuning the acidity of the medium. In strongly acidic conditions, the reversibility is activated, enabling error-checking and self-assembly processes. nih.gov In neutral or basic conditions, the oxime bond is kinetically stable, effectively "locking" the assembled structure. nih.gov This switchable behavior is a significant advantage in creating stable, complex molecular architectures. Imine exchange reactions have been studied between O-alkyl or O-aryl oximes and their corresponding hydroxylamines, demonstrating the feasibility of these transformations in aqueous media.

Reduction and Oxidation Pathways of the Oxime Moiety

The oxime functional group can be both reduced and oxidized. The reduction of oximes typically yields primary amines. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H₂/Pd, Pt, or Ni) or chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) under specific conditions. The reduction proceeds via the corresponding hydroxylamine (B1172632) intermediate.

Conversely, the oxidation of oximes can lead to different products depending on the oxidant and reaction conditions. Strong oxidizing agents can cleave the C=N bond, regenerating the parent ketone. In some cases, oxidation can lead to the formation of nitro compounds or other complex products. For instance, the oxidation of related phenolic compounds can proceed through o-quinone methide intermediates. nih.gov The specific oxidation pathways for this compound would depend on the chosen reagent and the influence of the benzoxadiazole ring.

Cycloaddition Reactions Involving the Oxime

Oximes can serve as precursors for 1,3-dipoles, which can then participate in [3+2] cycloaddition reactions. unito.it Dehydration of the oxime group can lead to the formation of a nitrile oxide intermediate. Nitrile oxides are highly reactive 1,3-dipoles that readily react with dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. researchgate.net

This reaction is a powerful tool for heterocycle synthesis. The cycloaddition of a nitrile oxide generated from this compound with an alkene would yield a spiro-isoxazoline derivative. These 1,3-dipolar cycloadditions are often highly regioselective and stereoselective. nih.gov Similarly, azomethine imines, which share structural similarities, are also well-known for undergoing 1,3-dipolar cycloadditions to form pyrazole (B372694) derivatives. nih.govresearchgate.net

Reactivity of the Dihydro-Ketone Ring System

The aromatic portion of the molecule, the benzoxadiazole ring, also possesses distinct reactivity, particularly towards electrophilic substitution.

Electrophilic Aromatic Substitution on the Benzoxadiazole Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The 2,1,3-benzoxadiazole (also known as benzofurazan) ring system is electron-deficient due to the electron-withdrawing nature of the fused oxadiazole heterocycle. nih.govnih.gov This deactivation makes electrophilic aromatic substitution significantly more difficult compared to benzene (B151609). nih.gov

Table 2: Summary of Reactivity

| Section | Reaction Type | Key Intermediate(s) | Typical Product(s) |

|---|---|---|---|

| 4.1.1 | Beckmann Rearrangement | Protonated Oxime, Nitrilium Ion | Lactam |

| 4.1.2 | Imine Exchange | - | Reversibly formed oximes |

| 4.1.3 | Reduction | Hydroxylamine | Primary Amine |

| 4.1.3 | Oxidation | - | Parent Ketone |

| 4.1.4 | 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline/Isoxazole |

Nucleophilic Substitution Reactions

The reactivity of the this compound framework towards nucleophilic substitution is primarily centered on its aromatic counterpart, the 2,1,3-benzoxadiazole ring. This heterocyclic system is inherently electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly when further activated by electron-withdrawing groups.

A prominent example from the literature involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with various nucleophiles. The potent electron-withdrawing nitro group, in conjunction with the electron-deficient nature of the benzoxadiazole ring, renders the chlorine-bearing carbon highly electrophilic and susceptible to attack. For instance, refluxing 4-chloro-7-nitro-2,1,3-benzoxadiazole with ethyl p-aminobenzoate in ethanol (B145695) leads to the displacement of the chloro group to form the corresponding secondary amine derivative. anjs.edu.iqanjs.edu.iq This highlights the capability of the benzoxadiazole ring to undergo SNAr reactions under suitable conditions. Similarly, other amino derivatives of 7-nitro-2,1,3-benzoxadiazole have been synthesized, underscoring the influence of the amino moiety on the fluorophore's structure. nih.gov

While direct studies on the dihydro-one oxime derivative are limited, it is plausible that if a leaving group were present on the C4 or C7 positions of the benzoxadiazole ring, similar SNAr chemistry could be explored, potentially after aromatization of the saturated ring. The oxime and ketone functionalities on the adjacent ring would likely influence the electronic properties and, consequently, the reactivity of the benzoxadiazole system.

Ring-Opening and Rearrangement Processes

The most significant rearrangement process applicable to this compound is the Beckmann rearrangement, a classic acid-catalyzed transformation of an oxime into an amide. wikipedia.orgorganicreactions.org Given the cyclic nature of the ketoxime in the title compound, this reaction is expected to yield a lactam, a cyclic amide.

The mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group by a strong acid (e.g., sulfuric acid, polyphosphoric acid), converting it into a good leaving group (water). organic-chemistry.orgmasterorganicchemistry.com This is followed by a concerted migration of the alkyl group that is in the anti-periplanar position relative to the leaving group. The migration to the electron-deficient nitrogen atom occurs simultaneously with the cleavage of the N-O bond, resulting in the formation of a nitrilium ion intermediate. wikipedia.org Subsequent attack by water on the electrophilic carbon of the nitrilium ion, followed by tautomerization, yields the final lactam product. masterorganicchemistry.com

For this compound, this rearrangement would involve the expansion of the six-membered carbocyclic ring into a seven-membered lactam ring, fused to the 2,1,3-benzoxadiazole core. This transformation offers a synthetic route to novel heterocyclic systems with potential applications in medicinal and materials chemistry. A competing reaction, the Beckmann fragmentation, could occur if the migrating group can form a stable carbocation, though this is less likely for the specific substrate. wikipedia.org

Reactivity of the 2,1,3-Benzoxadiazole Moiety

Reactions at the Nitrogen and Oxygen Atoms of the Heterocycle

The synthesis of the 2,1,3-benzoxadiazole ring itself provides insight into the reactivity of its constituent nitrogen and oxygen atoms. The common synthetic route starts with the cyclization of a 2-nitroaniline (B44862) derivative using an oxidizing agent like sodium hypochlorite (B82951). This process forms a 2,1,3-benzoxadiazole-1-oxide, also known as a benzofuroxan. nih.govfrontiersin.org

The N-oxide intermediate is a key species where the oxygen atom exhibits nucleophilicity. The subsequent step involves the deoxygenation of the N-oxide to form the final 2,1,3-benzoxadiazole. This reduction is typically achieved using a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), in a refluxing solvent like toluene. nih.govfrontiersin.org This deoxygenation reaction directly demonstrates the reactivity at the N-oxide oxygen atom. The nitrogen atoms within the final benzoxadiazole ring are generally less reactive due to their involvement in the aromatic system but can be involved in coordination with metal centers.

π-Conjugation Expansion and Aromatization Reactions

The this compound scaffold serves as a precursor to fully aromatic systems with extended π-conjugation, which are of significant interest for applications in fluorescent materials and organic electronics. nih.gov A critical first step in this process is the aromatization of the saturated six-membered ring. This can typically be achieved through dehydrogenation or an oxidation/elimination sequence to introduce double bonds, converting the cyclohexanone-derived ring into a benzene ring.

Once the fully aromatic 4-substituted-2,1,3-benzoxadiazole is obtained, π-conjugation can be readily expanded. A powerful method for this is the Sonogashira cross-coupling reaction. nih.govfrontiersin.org For example, if the aromatic benzoxadiazole is first halogenated (e.g., dibrominated at the 4- and 7-positions), it can be coupled with terminal alkynes. This reaction, catalyzed by palladium and copper complexes, attaches arylacetylene units to the core, thereby extending the π-conjugated system significantly. nih.govfrontiersin.org This D-π-A-π-D (donor-π-acceptor-π-donor) architecture often results in compounds with strong fluorescence and interesting photophysical properties. nih.gov

Palladium/Copper-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The aromatic 2,1,3-benzoxadiazole (benzofurazan) scaffold is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules. These reactions typically require a halogenated benzoxadiazole precursor (e.g., bromo- or iodo-substituted).

Suzuki-Miyaura Coupling : This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organic halide. ias.ac.in Halogenated benzofurans and related heterocycles have been successfully coupled with various arylboronic acids using palladium catalysts, often in aqueous media, to produce biaryl compounds. cetjournal.it

Sonogashira Coupling : As mentioned previously, the Sonogashira reaction is widely used to form carbon-carbon bonds between aryl halides and terminal alkynes. researchgate.net It is a key strategy for synthesizing conjugated enynes and arylalkynes. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst. nanochemres.orgorganic-chemistry.org This method has been extensively applied to dibrominated 2,1,3-benzoxadiazoles to create highly fluorescent materials. nih.govfrontiersin.org

Buchwald-Hartwig Amination : This reaction is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgsemanticscholar.org It has largely replaced harsher, traditional methods for synthesizing aryl amines. wikipedia.org The reaction has been successfully applied to couple various primary and secondary amines, including heterocyclic amines, with bromo-substituted aromatic systems using specific palladium precatalysts and phosphine ligands. researchgate.netnih.govyoutube.com

The table below summarizes typical conditions for these cross-coupling reactions on related benzofuran (B130515) and benzoxadiazole systems.

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4,7-Dibromo-2,1,3-benzothiadiazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good | unica.it |

| Sonogashira | 4,7-Dibromo-2,1,3-benzoxadiazole | Terminal Aryl Acetylenes | PdCl₂(PPh₃)₂ / CuI / PPh₃ | Et₃N | THF | 71-82% | nih.govfrontiersin.org |

| Sonogashira | 3-Iodo-2-phenylbenzofuran | Ethynylferrocene | Heterogeneous Pd-pyridinium-SILP | KOAc | DMF | High Conv. | researchgate.net |

| Buchwald-Hartwig | Bromobenzene | Carbazole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 98% | nih.gov |

| Buchwald-Hartwig | C5-bromo-imidazo[2,1-b] wikipedia.orgmasterorganicchemistry.comresearchgate.netthiadiazole | Aniline (B41778) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Moderate | researchgate.net |

Computational and Theoretical Investigations of 6,7 Dihydro 5h 2,1,3 Benzoxadiazol 4 One Oxime

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic structure and geometry of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. researchgate.net For 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime, DFT calculations would be used to perform geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. nih.gov This optimized structure is crucial for accurately predicting other molecular properties.

Furthermore, DFT provides detailed information about the electronic structure, such as the distribution of electron density, which helps in understanding the molecule's polarity and reactive sites. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data beyond fundamental physical constants. These methods are generally more computationally demanding than DFT but can offer higher accuracy for electronic structure analysis. dergipark.org.tr For a molecule like this compound, ab initio calculations, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to obtain highly accurate electronic energies and properties, serving as a benchmark for results from less demanding methods like DFT.

The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. schrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and polarizability. nih.gov Conversely, a large HOMO-LUMO gap implies high kinetic stability. nih.gov This energy gap can be correlated with the molecule's optical properties, as it often corresponds to the lowest energy electronic excitation. schrodinger.comnankai.edu.cn DFT calculations are commonly used to compute the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule. malayajournal.org For instance, in donor-acceptor type molecules, the HOMO is often localized on the electron-donating part and the LUMO on the electron-accepting part. nankai.edu.cn

Table 1: Example of Calculated Quantum Chemical Parameters

This table illustrates the typical quantum chemical parameters that would be calculated to assess the electronic properties and reactivity of the target compound.

| Parameter | Description |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE, eV) | The energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO) |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution |

| Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior. nih.gov MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. pensoft.net

For this compound, MD simulations would reveal its conformational flexibility, showing how the molecule folds and changes shape in solution. nih.gov This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors. nih.gov Simulations can track the stability of the molecule's structure and identify the most populated conformations, providing a dynamic understanding that is inaccessible through static calculations alone. nih.govnih.gov

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to validate or interpret experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation of organic molecules. nih.govresearchgate.net The prediction of ¹H and ¹³C NMR chemical shifts using quantum chemical calculations has become a standard tool for confirming molecular structures. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for computing the magnetic shielding constants that determine chemical shifts. nih.gov For this compound, theoretical chemical shifts would be calculated for its optimized geometry. By comparing these calculated values with experimentally measured NMR spectra, a confident assignment of all proton and carbon signals can be achieved. rsc.org This process is especially useful for resolving ambiguities in complex spectra or for distinguishing between possible isomers. nih.gov

Table 2: Example of Predicted vs. Experimental NMR Chemical Shifts

This interactive table demonstrates how computationally predicted NMR data would be compared against experimental values to validate the structure of the compound.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Difference (ppm) |

| C4 | |||

| C5 | |||

| C6 | |||

| C7 | |||

| C3a | |||

| C7a |

Prediction of UV-Vis Absorption and Fluorescence Emission Spectra

The prediction of ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra is a fundamental aspect of computational chemistry, providing insights into the electronic transitions of a molecule. For a compound like this compound, these predictions would be crucial for understanding its photophysical properties.

Theoretical Framework:

Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for predicting the UV-Vis spectra of organic molecules, including heterocyclic systems like benzoxadiazoles and oximes. nih.govbeilstein-journals.org This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of photons. The wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of transition probability) are the primary outputs.

Application to Benzoxadiazole Analogues:

Studies on 4,7-disubstituted benzofurazan (B1196253) (a related benzoxadiazole) compounds have shown that their absorption and fluorescence characteristics are highly dependent on the electronic nature of the substituent groups. rsc.orgrsc.org The absorption and emission are typically ascribed to the electronic transition between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org For instance, new fluorophores containing a 2,1,3-benzoxadiazole unit have been shown to exhibit absorption maxima around 419 nm, attributed to π-π* transitions, with strong solvent-dependent fluorescence. nih.govresearchgate.net

Computational models for these analogues have successfully simulated their emission spectra, showing consistency with experimental results and confirming that solvent effects can lead to significant shifts in emission peaks. nih.govresearchgate.net The inclusion of implicit solvent models, such as the Polarizable Continuum Model (PCM), is often necessary to achieve accurate predictions that reflect experimental conditions in solution. nih.govbeilstein-journals.org

Expected Spectral Properties:

For this compound, the benzoxadiazole moiety would be the primary chromophore. The oxime group, while not as strongly chromophoric, can influence the electronic structure and potentially quench fluorescence by weakening the internal charge transfer (ICT) process. nih.govrsc.org TD-DFT calculations would be essential to determine the precise effects of the oxime and the saturated carbocyclic ring on the electronic transitions of the benzoxadiazole core. The predicted spectra would likely show characteristic π-π* transitions, and the fluorescence properties would be sensitive to solvent polarity.

A hypothetical table of predicted spectral data for the target compound, based on typical TD-DFT outputs for analogues, is presented below.

| Computational Method | Basis Set | Solvent Model | Predicted λmax (nm) | Oscillator Strength (f) |

| TD-DFT (B3LYP) | 6-311++G(d,p) | PCM (Methanol) | ~340-360 | ~0.4-0.6 |

| TD-DFT (CAM-B3LYP) | 6-311++G(d,p) | PCM (Methanol) | ~330-350 | ~0.5-0.7 |

This is a hypothetical representation based on data for analogous compounds.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural features of molecules with their physicochemical properties. These models are invaluable for predicting the properties of new or uncharacterized compounds like this compound.

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For the target compound, a wide range of descriptors would be calculated to capture its electronic, steric, topological, and thermodynamic characteristics.

Classes of Molecular Descriptors:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Geometric Descriptors: 3D aspects like molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these are particularly powerful. They include HOMO and LUMO energies, dipole moment, atomic charges, and molecular electrostatic potential (MEP). nih.gov

Hydrophobicity Descriptors: Such as the logarithm of the partition coefficient (logP), which is crucial for predicting solubility and permeability.

In QSAR/QSPR studies of heterocyclic compounds, quantum-chemical descriptors often play a significant role. researchgate.net For instance, the energies of frontier molecular orbitals (HOMO and LUMO) are frequently correlated with reactivity and spectral properties. For sulfur-containing shikonin (B1681659) oxime derivatives, descriptors related to lipophilicity, surface area, and volume were found to accurately predict cytotoxic activity. nih.gov

The table below lists some key molecular descriptors that would be relevant for correlating with the properties of this compound and its analogues.

| Descriptor Class | Specific Descriptor | Potential Correlated Property |

| Quantum-Chemical | HOMO-LUMO Gap | UV-Vis Absorption Wavelength, Reactivity |

| Quantum-Chemical | Dipole Moment | Polarity, Solubility in Polar Solvents |

| Geometric | Molecular Surface Area | Rate of reaction, Biological activity |

| Hydrophobicity | LogP | Membrane permeability, Solubility |

| Constitutional | Molecular Weight | Boiling point, Density |

Once a set of relevant molecular descriptors is calculated for a series of known analogues, a mathematical model can be developed to predict a specific property. This involves using statistical methods to create an equation that relates the descriptors (independent variables) to the property of interest (dependent variable).

Modeling Techniques:

Multiple Linear Regression (MLR): This is one of the simplest methods, creating a linear equation to describe the relationship.

Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the human brain, capable of capturing intricate relationships between descriptors and properties. researchgate.net

The development process for a predictive QSPR model typically involves several steps:

Data Set Collection: Gathering a set of analogue compounds with reliable experimental data for the property to be predicted.

Descriptor Calculation: Computing a large number of molecular descriptors for each compound in the dataset.

Variable Selection: Identifying the most relevant descriptors that have a strong correlation with the property, while avoiding inter-correlation.

Model Building: Dividing the dataset into a training set (to build the model) and a test set (to validate it). An MLR or ANN model is then constructed using the training set.

Model Validation: The predictive power of the model is assessed using the test set. Statistical metrics like the coefficient of determination (R²) and the cross-validated R² (q²) are used to evaluate the model's robustness and predictability. nih.gov

For benzoxazole (B165842) derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to predict biological activity, demonstrating good statistical predictability. nih.govchemijournal.comresearchgate.net Such models could be adapted to predict various physicochemical properties for analogues of this compound, providing a powerful tool for in silico screening and rational design of new compounds with desired characteristics.

Exploration of Non Biological Applications of 6,7 Dihydro 5h 2,1,3 Benzoxadiazol 4 One Oxime and Its Analogues

Analytical Chemistry Applications

The highly fluorescent nature of many benzoxadiazole derivatives has made them valuable tools in analytical chemistry for the detection and quantification of various analytes.

Derivatization Reagents for Enhanced Detection in Chromatography (HPLC-Fluorescence, LC-MS/MS)

Analogues of 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), are widely employed as derivatizing agents in chromatography. These reagents react with primary and secondary amines, as well as thiols, to form highly fluorescent and stable adducts. This chemical modification, or derivatization, allows for the sensitive detection of otherwise non-fluorescent or poorly detectable molecules by high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-mass spectrometry (LC-MS/MS).

The reaction with NBD-F is particularly advantageous due to its high reactivity, allowing for rapid derivatization under mild conditions. For instance, amino acids can be labeled with NBD-F in a weak basic solution at 60°C in just one minute. The resulting NBD-labeled compounds exhibit strong fluorescence, with excitation and emission maxima typically around 470 nm and 530 nm, respectively, enabling their detection at very low concentrations. This methodology has been successfully applied to the analysis of amino acids in various biological and pharmaceutical samples.

In the context of LC-MS/MS, derivatization with reagents like NBD-F not only enhances sensitivity but can also improve chromatographic separation and the efficiency of ionization. For example, pre-column derivatization of amino acid enantiomers with NBD-F has been shown to facilitate their separation on chiral stationary phases and allow for sensitive detection by tandem mass spectrometry in the negative ion mode. researchgate.net

| Analyte | Derivatization Conditions | Detection Method | Excitation Wavelength (nm) | Emission Wavelength (nm) |

|---|---|---|---|---|

| Primary/Secondary Amines | Weak basic solution, 60°C, 1 min | HPLC-Fluorescence | ~470 | ~530 |

| Amino Acids | Borate buffer (pH 8.0), 60°C, 1 min | HPLC-Fluorescence | ~470 | ~530 |

| Amino Acid Enantiomers | Elevated temperature | Capillary HPLC-MS/MS | N/A | N/A |

Fluorescent Probes for Chemical Sensing and Imaging (Non-biological targets)

The fluorescence properties of benzoxadiazole derivatives are often sensitive to their local environment, a characteristic that has been exploited in the development of fluorescent probes for the detection of non-biological targets such as metal ions. These probes typically consist of a benzoxadiazole fluorophore linked to a specific recognition unit that binds to the target analyte. This binding event triggers a change in the fluorescence signal, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength.

For example, various chemosensors based on benzofuran (B130515) and naphthofuran moieties have been designed for the detection of environmentally significant metal ions like lead, cadmium, mercury, zinc, and copper. nih.gov The interaction between the functional groups of the probe and the metal ion leads to a selective and sensitive fluorescent response. The ease of operation, high sensitivity, and good selectivity of these fluorescent probes make them a valuable alternative to traditional methods for metal ion detection. nih.gov

| Probe Type | Target Analyte | Sensing Mechanism | Typical Response |

|---|---|---|---|

| Benzofuran-based chemosensor | Heavy metal ions (e.g., Pb²⁺, Cd²⁺, Hg²⁺, Zn²⁺, Cu²⁺) | Coordination with functional groups | Changes in fluorescence intensity or wavelength |

| Naphthofuran-based chemosensor | Transition metal ions | Analyte-induced modulation of fluorescence | Fluorescence quenching or enhancement |

Materials Science Applications

The electron-accepting nature of the benzoxadiazole core, combined with its photophysical properties, makes its derivatives promising candidates for applications in materials science, particularly in the field of organic electronics.

Components in Organic Optoelectronic Materials (e.g., OLEDs, OFETs, Organic Photovoltaics)

Benzoxadiazole derivatives are frequently incorporated as electron-acceptor units in donor-acceptor (D-A) type organic semiconductors. This molecular design strategy is crucial for tuning the electronic and optical properties of materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

In the context of OLEDs , oxadiazole-based compounds are utilized as electron-transporting materials and fluorescent emitters. researchgate.netrsc.org Their electron-deficient nature facilitates electron injection and transport, which are critical for efficient device performance. By chemically modifying the benzoxadiazole core and attaching different donor groups, the emission color and efficiency of the OLED can be tailored.

For OFETs , which are the fundamental building blocks of flexible and printed electronics, the charge transport characteristics of the semiconductor layer are paramount. nih.govfrontiersin.org Polymers incorporating benzothiadiazole, a close analogue of benzoxadiazole, have demonstrated promising performance as active layers in OFETs. nih.govnih.gov The introduction of the electron-withdrawing benzoxadiazole unit into a polymer backbone can influence its molecular packing and energy levels, thereby affecting its charge carrier mobility.

In the realm of Organic Photovoltaics , benzoxadiazole derivatives are used in the active layer of solar cells to facilitate charge separation and transport. nih.gov Donor-acceptor polymers containing benzoxadiazole units can absorb sunlight and convert it into electrical energy. The performance of these solar cells is highly dependent on the molecular structure of the polymer, which influences its absorption spectrum, energy levels, and morphology in the solid state.

Precursors for Polymer Synthesis

Derivatives of 2,1,3-benzoxadiazole can be functionalized with reactive groups, such as halogens, to serve as monomers in polymerization reactions. These monomers can be copolymerized with various electron-donating units to create conjugated polymers with tailored optoelectronic properties. For instance, benzoxadiazole-containing monomers can be used in Stille or Suzuki cross-coupling reactions to synthesize high molecular weight polymers for applications in organic electronics. scienceopen.com The resulting polymers often exhibit good solubility and processability, which are important for the fabrication of large-area devices. The incorporation of the benzoxadiazole unit into the polymer backbone can lead to materials with low bandgaps, making them suitable for applications in organic solar cells and near-infrared photodetectors.

Supramolecular Chemistry and Molecular Recognition

The ability of benzoxadiazole derivatives to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, makes them interesting building blocks in supramolecular chemistry. These interactions can drive the self-assembly of molecules into well-defined, higher-order structures.

The self-assembly of carbazole-based vinyl-benzoxazole derivatives has been shown to lead to the formation of gels. The gelation properties were found to be dependent on the length of the alkyl chains attached to the molecule, which influences the intermolecular interactions. Such self-assembled materials have potential applications in areas like sensing and soft materials.

Furthermore, the concept of molecular recognition, where a host molecule selectively binds to a guest molecule, is central to supramolecular chemistry. The benzofurazan (B1196253) scaffold can be incorporated into larger molecular architectures designed to recognize and sense specific ions or molecules. This is often achieved by combining the benzofurazan unit with a receptor that has a high affinity for the target analyte. The binding event can then be signaled by a change in the fluorescence of the benzofurazan moiety.

Host-Guest Chemistry and Complexation Studies

The 2,1,3-benzoxadiazole scaffold has been successfully incorporated into fluorescent molecular probes designed for host-guest interactions, particularly for the recognition of anionic species. These probes often employ a donor-acceptor-donor architecture to achieve significant changes in their optical properties upon binding with a guest molecule.

A notable example involves bifunctional fluorescent probes based on the benzoxadiazole chromophore, which integrate a thiourea (B124793) binding motif and a polymerizable 2-aminoethyl methacrylate (B99206) unit at the 4 and 7 positions of the benzoxadiazole core. nih.gov The benzoxadiazole unit acts as an electron acceptor, while the thiourea and amine groups function as electron donors. This arrangement results in dyes with large Stokes shifts. nih.gov

The thiourea group serves as a receptor for carboxylate-containing guest molecules. The binding of an electron-rich carboxylate guest to the thiourea receptor induces a further red-shift in the emission spectrum of the probe. nih.gov This change in fluorescence provides a signaling mechanism for the detection of the guest. Association constants for acetate (B1210297) have been reported to be in the range of 1–5 × 10⁵ M⁻¹ in acetonitrile. researchgate.net

These probes have been integrated into molecularly imprinted polymers (MIPs) grafted onto the surface of submicron silica (B1680970) cores. researchgate.net This creates a host system where the polymer matrix has cavities shaped to selectively bind specific antibiotics containing aliphatic carboxylate groups, such as enoxacin. The complexation of the antibiotic within the MIP leads to a quenching of the fluorescence emission band, allowing for the detection of the analyte at micromolar concentrations in polar solvents. researchgate.net

| Guest Analyte | Host System | Solvent | Association Constant (Kₐ) | Observed Fluorescence Change |

|---|---|---|---|---|

| Acetate | Benzoxadiazole-Thiourea Monomer | Acetonitrile | 1–5 × 10⁵ M⁻¹ | Red-shift in emission |

| Enoxacin | Molecularly Imprinted Polymer (MIP) with Benzoxadiazole-Thiourea Probe | Acetonitrile | Not specified | Gradual quenching of fluorescence at 630 nm |

Self-Assembly Processes

The 2,1,3-benzoxadiazole moiety has also been incorporated into molecules designed to undergo self-assembly, leading to the formation of supramolecular structures such as gels and organized assemblies in membranes. These processes are driven by non-covalent interactions, including hydrogen bonding and π–π stacking.

One area of research has focused on the development of low-molecular-mass gelators (LMMGs) based on nitrobenzoxadiazole (NBD)-containing cholesteryl derivatives. rsc.org In these systems, a cholesteryl unit is linked to an NBD moiety, sometimes through an amino acid linker like phenylalanine. The chirality of this linker has been shown to have a significant effect on the gelation ability of the compounds. rsc.orgrsc.org The self-assembly into gel-forming fibrous structures is driven by a combination of intermolecular hydrogen bonding and π–π stacking interactions. rsc.org The resulting gels can exhibit responsiveness to external stimuli; for instance, an NDC/DMSO gel shows a reversible gel-sol phase transition and fluorescence quenching upon the introduction of ammonia. rsc.org

| Compound | Linker Chirality | Solvent for Gelation | Driving Forces for Self-Assembly | Stimuli-Responsive Behavior |

|---|---|---|---|---|

| NDC | D-phenylalanine | DMSO | Intermolecular hydrogen bonding, π–π stacking | Reversible gel-sol transition and fluorescence quenching with ammonia |

| NLC | L-phenylalanine | Exhibits different gelation ability compared to NDC | Not specified | Not specified |

The NBD group has also been used as a fluorescent label to study the self-assembly of biological molecules within lipid membranes. In one study, the antibiotic nystatin (B1677061) was labeled with 7-nitrobenz-2-oxa-1,3-diazole (NBD-Nys). nih.gov Resonance energy homotransfer studies of the membrane-bound NBD-Nys showed a random distribution of the molecules on the surface of liposomes, indicating that the labeled antibiotic does not self-assemble into oligomers. nih.gov This suggests that the amine group of nystatin, which was modified for labeling, is essential for the supramolecular organization of the antibiotic. nih.gov

In contrast, another NBD-labeled cholesterol analogue, 25-[N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-methyl]amino]-27-norcholesterol (25-NBD-cholesterol), has been shown to exhibit local organization in membranes even at very low concentrations. nih.gov Wavelength-selective fluorescence recovery after photobleaching (FRAP) studies have indicated a heterogeneous organization of this molecule, with both fast- and slow-diffusing species present, which could correspond to monomers and dimers. nih.gov

Future Research Directions in 6,7 Dihydro 5h 2,1,3 Benzoxadiazol 4 One Oxime Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic strategies for 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime and its derivatives is a primary area for future research. Current synthetic approaches often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future efforts should be directed towards greener and more atom-economical routes.

One promising direction is the exploration of one-pot synthesis methodologies. For instance, a potential route could involve the cyclization of a suitably substituted cyclohexanedione derivative with a source of the oxadiazole ring, followed by in-situ oximation. This would streamline the synthesis process, reducing the need for isolation and purification of intermediates.

Furthermore, the principles of green chemistry should be integrated into the synthesis of the benzoxadiazole core. While traditional methods for creating the 2,1,3-benzoxadiazole structure can involve reagents like sodium hypochlorite (B82951), future research could focus on catalytic systems that are more sustainable. nih.gov The development of metal-free synthetic routes, which are gaining traction in the synthesis of other heterocyclic compounds like isoxazoles, could also be a key area of investigation to minimize metal contamination and reduce environmental impact. nih.gov

A comparative overview of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| One-Pot Synthesis | Reduced reaction time, lower solvent usage, higher overall yield. | Optimization of reaction conditions to ensure compatibility of all steps. |

| Catalytic Methods | Increased efficiency, potential for asymmetric synthesis, reusability of catalysts. | Discovery of selective and robust catalysts for the specific transformations. |

| Metal-Free Synthesis | Reduced toxicity, lower cost, simplified purification. | Development of efficient metal-free reagents and reaction conditions. |

| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. | Adaptation of existing batch reactions to continuous flow systems. |

Exploration of Catalyst Development for Specific Transformations

The oxime functionality in this compound offers a rich platform for a variety of chemical transformations. The development of novel catalysts tailored for these specific reactions is a crucial area for future research.

A significant focus should be on the catalytic Beckmann rearrangement of the oxime. This reaction would transform the cyclic oxime into a lactam, thereby opening up a new class of fused heterocyclic compounds with potential biological and material applications. Research into greener catalysts for the Beckmann rearrangement, moving away from hazardous reagents, will be particularly important. researchgate.net

Another avenue for catalyst development lies in the functionalization of the benzoxadiazole ring. The discovery of catalysts that can selectively direct C-H activation or cross-coupling reactions at specific positions on the aromatic core would provide a powerful tool for creating a diverse library of derivatives. The use of immobilized catalysts, such as the Cu(II)-enaminone complexes used in the synthesis of other nitrogen-containing heterocycles, could offer advantages in terms of reusability and ease of separation. nih.gov

The table below outlines potential catalytic transformations and the corresponding research goals:

| Transformation | Catalyst Type to be Explored | Research Goal |

| Beckmann Rearrangement | Solid acids, zeolites, ionic liquids. | Development of reusable and environmentally friendly catalysts for lactam synthesis. |

| C-H Functionalization | Transition metal catalysts (e.g., Pd, Ru, Rh). | Regioselective introduction of functional groups onto the benzoxadiazole ring. |

| Cross-Coupling Reactions | Palladium, copper, or nickel-based catalysts. | Formation of C-C and C-N bonds to append diverse substituents. |

| Asymmetric Hydrogenation | Chiral transition metal complexes. | Synthesis of enantiomerically pure derivatives with potential applications in medicinal chemistry. |

Advanced Theoretical Modeling of Complex Reaction Pathways

Computational chemistry is poised to play a pivotal role in advancing the understanding of the chemistry of this compound. Advanced theoretical modeling can provide deep insights into reaction mechanisms, predict the properties of novel derivatives, and guide experimental design.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, providing information about its frontier molecular orbitals (HOMO and LUMO). frontiersin.org This understanding is crucial for predicting its reactivity in various chemical transformations. Furthermore, theoretical modeling can elucidate the mechanisms of complex reactions, such as photochemical rearrangements, by identifying transition states and conical intersections. nih.gov

Future computational studies could focus on:

Mapping Reaction Landscapes: Detailed computational analysis of reaction pathways, such as the Beckmann rearrangement or cycloaddition reactions, to identify intermediates, transition states, and determine the energetic barriers. This can aid in the optimization of reaction conditions.

Predicting Spectroscopic Properties: Calculation of NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and to understand the relationship between their structure and spectroscopic signatures.

In Silico Design of Functional Molecules: Using computational screening to predict the properties of virtual libraries of derivatives, for example, their potential as electronic materials or enzyme inhibitors. This can help to prioritize synthetic targets.

The following table summarizes the potential applications of different theoretical modeling techniques:

| Modeling Technique | Application in Benzoxadiazole Oxime Chemistry |

| Density Functional Theory (DFT) | Elucidation of electronic structure, prediction of reactivity, and modeling of reaction mechanisms. |

| Time-Dependent DFT (TD-DFT) | Prediction of excited state properties, including absorption and emission spectra, for applications in materials science. |

| Molecular Dynamics (MD) Simulations | Study of the conformational dynamics and intermolecular interactions of derivatives in different environments. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of interactions with biological macromolecules, such as enzymes, to guide the design of bioactive compounds. |

Design of Next-Generation Materials Based on Benzoxadiazole Oxime Scaffolds

The unique combination of a fluorescent benzoxadiazole core and a reactive oxime handle makes this compound an attractive scaffold for the design of next-generation materials.

One promising area of research is the development of novel fluorophores and sensors. The 2,1,3-benzoxadiazole moiety is known to be a component of fluorescent molecules. nih.govfrontiersin.org By chemically modifying the oxime group or the benzoxadiazole ring, it may be possible to tune the photophysical properties of the molecule, leading to the creation of new fluorescent probes for various applications, including bioimaging and chemical sensing.

Furthermore, the oxime group can serve as a versatile anchor point for polymerization or for grafting the molecule onto surfaces. For instance, oxime esters have been investigated as photoinitiators in 3D printing. nih.gov This suggests that derivatives of this compound could be developed as novel components for photocurable resins and advanced composites.

The potential for creating novel electronic materials also warrants investigation. The electron-accepting nature of the benzoxadiazole ring is a desirable feature for organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The synthesis of polymers or dendrimers incorporating the benzoxadiazole oxime scaffold could lead to new materials with tailored electronic and optical properties.

The table below highlights potential material applications and the corresponding design strategies:

| Material Application | Design Strategy |

| Fluorescent Probes | Functionalization of the oxime or benzoxadiazole ring to modulate fluorescence in response to specific analytes. |

| Photoinitiators | Conversion of the oxime to an oxime ester to enable photo-induced radical generation for polymerization. |

| Organic Semiconductors | Incorporation of the scaffold into conjugated polymers or small molecules for use in electronic devices. |

| Smart Polymers | Integration of the molecule into polymer chains where the oxime linkage can be cleaved under specific stimuli, leading to responsive materials. |

Q & A

Q. What analytical methods are recommended for detecting 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime in environmental matrices like soil?

Liquid chromatography-mass spectrometry (LC/MS) is the primary method for detecting this oxime and its analogs in soil. Method validation parameters, including recovery rates (e.g., 80–120% for oxamyl oxime), sensitivity (detection limits ≤0.01 mg/kg), and matrix effects, should be rigorously assessed. Extraction involves acetonitrile/water mixtures followed by solid-phase cleanup .

Q. What synthetic routes are available for preparing this compound intermediates?

A modified approach involves cyclizing nitrohomoveratric acid with polyphosphoric acid (PPA) to form a benzoxazine intermediate, followed by acetic anhydride treatment to introduce the oxime moiety. Reaction conditions (e.g., temperature: 80–100°C, time: 4–6 hours) significantly influence yield and purity .

Q. Which spectroscopic techniques are optimal for structural characterization of this oxime?

Nuclear magnetic resonance (NMR) is critical for confirming aromatic and oxime proton environments (e.g., aromatic shifts at 7.12–7.90 ppm). Complementary techniques include IR spectroscopy (C=N stretch ~1600 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can researchers address discrepancies in recovery rates during LC/MS analysis of oxime derivatives?

Matrix effects (e.g., ion suppression in soil extracts) should be mitigated using isotopically labeled internal standards. Spike-and-recovery experiments across multiple matrices (e.g., sandy vs. clay soils) and interlaboratory validation ensure reproducibility. Adjusting mobile phase composition (e.g., 0.1% formic acid) improves peak resolution .

Q. What strategies elucidate the mechanism of action of benzoxadiazole oximes in biological systems?

Enzymatic assays (e.g., DAHPS inhibition) and molecular docking simulations can identify binding interactions. Fluorinated oxime analogs (e.g., 3-fluoropyruvate oxime) demonstrate enhanced bioactivity due to lowered pKa and improved binding affinity (Ki reduction by 30–50%) .

Q. How should toxicity studies for oxime-containing compounds be designed, based on structural analogs?

Acute exposure guideline levels (AEGL) for analogs like phosgene oxime use concentration-time scaling (Cⁿ×t = k, n=1) and uncertainty factors (e.g., 3-fold for interspecies variability). In vivo models (mice, guinea pigs) assess respiratory and dermal toxicity endpoints, though structural differences require tailored validation .

Q. What are the implications of fluorine substitution on oxime bioactivity and stability?

Fluorine at the α-carbon reduces oxime pKa (e.g., from 4.2 to 3.5), enhancing enzyme inhibition (Ki improvement by 2-fold). Stability studies in physiological buffers (pH 7.4, 37°C) show fluorinated derivatives exhibit longer half-lives (t₁/₂ > 24 hours vs. 8 hours for non-fluorinated analogs) .

Q. How can reaction conditions be optimized to improve yields in oxime synthesis?

Catalytic PPA and acetic anhydride at 90°C for 5 hours achieve >70% yield for benzoxazine intermediates. Solvent selection (e.g., DMF vs. ethanol) and stoichiometric control (1:1.2 molar ratio of acid to PPA) minimize side products like acetamide derivatives .

Data Analysis and Methodological Challenges

Q. How do in silico methods complement experimental data in predicting environmental fate?

Computational models (e.g., EPI Suite) estimate biodegradation half-lives (e.g., 30–60 days) and soil adsorption coefficients (Koc = 100–200 mL/g). These predictions align with LC/MS-derived degradation profiles in groundwater monitoring studies .

Q. How can conflicting metabolic pathway data for oximes be resolved across biological models?

Cross-species comparative metabolism studies (e.g., rat hepatocytes vs. human microsomes) identify species-specific cytochrome P450 interactions. Isotope tracer experiments (¹⁴C-labeled oximes) quantify metabolite formation rates and pathway dominance (e.g., hydrolysis vs. oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.